Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiocyanic acid. The process includes the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The reaction conditions often require an acidic environment to facilitate the formation of the thiocyanate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized to achieve high yields and purity, often through distillation and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Scientific Research Applications
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester involves its interaction with specific molecular targets. For instance, its derivatives have been shown to effectively interact with the active site of the COX-2 enzyme, surpassing 2,4-dichlorophenoxyacetic acid in terms of the strength of the complex formed with this enzyme . This interaction is facilitated by the compound’s ability to form stable complexes with the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Thiocyanic acid, ethyl ester: Another ester of thiocyanic acid with different chemical properties and uses.
Thiocyanic acid, 2,4-dinitrophenyl ester: A compound with distinct chemical properties and applications.
Uniqueness
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester is unique due to its specific structural features that enable it to selectively inhibit the COX-2 enzyme. This property makes it a promising candidate for anti-inflammatory research and potential therapeutic applications .
Properties
CAS No. |
21726-82-9 |
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Molecular Formula |
C11H10Cl2N2O2S |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl thiocyanate |
InChI |
InChI=1S/C11H10Cl2N2O2S/c12-8-1-2-10(9(13)5-8)17-6-11(16)15-3-4-18-7-14/h1-2,5H,3-4,6H2,(H,15,16) |
InChI Key |
MZMHGFJKTWJEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCSC#N |
Origin of Product |
United States |
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